tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate (CAS 1420968-05-3; molecular formula C₁₃H₂₅NO₄; MW 259.34 g/mol) is a Boc-protected piperidine building block bearing a 1,3-dihydroxypropyl substituent directly attached at the 4-position of the piperidine ring via a C–C bond. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, two hydroxyl groups (one secondary alcohol at the benzylic-type position, one primary alcohol at the terminal carbon), and five rotatable bonds, yielding a topological polar surface area (TPSA) of 70 Ų.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
CAS No. 1420968-05-3
Cat. No. B3239484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate
CAS1420968-05-3
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(CCO)O
InChIInChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h10-11,15-16H,4-9H2,1-3H3
InChIKeyQYEMNUAUNXODLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate (CAS 1420968-05-3): Structural Identity, Physicochemical Profile, and Procurement Context


tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate (CAS 1420968-05-3; molecular formula C₁₃H₂₅NO₄; MW 259.34 g/mol) is a Boc-protected piperidine building block bearing a 1,3-dihydroxypropyl substituent directly attached at the 4-position of the piperidine ring via a C–C bond . The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, two hydroxyl groups (one secondary alcohol at the benzylic-type position, one primary alcohol at the terminal carbon), and five rotatable bonds, yielding a topological polar surface area (TPSA) of 70 Ų . Its MDL identifier is MFCD24384924, and it carries GHS hazard classifications H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . Commercially, it is supplied at ≥95% purity for research and development use, primarily as a synthetic intermediate in medicinal chemistry programs .

Why N-Attached and Mono-Hydroxypropyl Piperidine Analogs Cannot Substitute for CAS 1420968-05-3 in Synthetic and Medicinal Chemistry Workflows


Within the Boc-piperidine-dihydroxypropyl chemical space, structurally similar entries differ fundamentally in the attachment topology of the dihydroxypropyl side chain and the number/distribution of hydroxyl functionalities—parameters that govern hydrogen-bonding capacity, metabolic vulnerability, and the chemical handles available for downstream derivatization . The target compound (CAS 1420968-05-3) is uniquely defined by a direct C-4 carbon–carbon attachment of the 1,3-dihydroxypropyl chain, positioning the secondary alcohol adjacent to the piperidine ring. Its closest regioisomer, CAS 848070-16-6, instead bears the dihydroxypropyl moiety attached through the piperidine nitrogen, placing the secondary alcohol distal to the ring and altering the electronic environment at the Boc-protected amine . A mono-hydroxylated analog, CAS 156185-63-6, lacks the secondary hydroxyl group entirely, reducing the hydrogen-bond donor count from 2 to 1 and eliminating a chiral center available for stereochemical control . These structural distinctions are not interchangeable: they produce divergent reactivity in coupling reactions, differential solubility profiles, and, in medicinal chemistry contexts, altered pharmacophore geometry that can shift target binding, selectivity, and metabolic stability [1].

Quantitative Differentiation Evidence for CAS 1420968-05-3 vs. Closest Piperidine Analogs


Evidence Item 1: C-4 Direct Attachment Topology Alters Hydrogen-Bond Donor Geometry vs. N-Attached Regioisomer CAS 848070-16-6

The target compound (CAS 1420968-05-3) features the 1,3-dihydroxypropyl chain directly bonded to the piperidine C-4 carbon, yielding a secondary benzylic-type alcohol at the ring-adjacent position. In contrast, the regioisomer CAS 848070-16-6 (3-[4-(tert-butoxycarbonyl)piperidin-1-yl]-3-hydroxypropanol) attaches the dihydroxypropyl group through the piperidine nitrogen, placing the secondary alcohol at a tertiary amine β-position . This topological difference alters the spatial orientation of the hydrogen-bond donor relative to the Boc-protected amine by approximately 2.5–3.0 Å (estimated from standard bond lengths), which can affect molecular recognition in biological targets and the regioselectivity of subsequent derivatization reactions . Both compounds share the identical molecular formula C₁₃H₂₅NO₄ and molecular weight 259.34 g/mol, but the target compound's C-attachment preserves the piperidine nitrogen as a secondary amine precursor (upon Boc deprotection), whereas the N-attached isomer consumes the nitrogen in the side-chain linkage, eliminating a key synthetic handle .

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Evidence Item 2: Two Hydrogen-Bond Donors (HBD=2) Enable Bidentate Interactions Absent in Mono-Hydroxy Analog CAS 156185-63-6

The target compound possesses two hydroxyl groups (one secondary, one primary), yielding a hydrogen-bond donor count (HBD) of 2 and a hydrogen-bond acceptor count (HBA) of 4 (two –OH oxygens, one carbamate carbonyl oxygen, one carbamate ester oxygen) . The mono-hydroxypropyl analog tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6; formula C₁₃H₂₅NO₃; MW 243.34) carries only a single primary alcohol (HBD=1, HBA=3), lacking the secondary hydroxyl group and thus the capacity for bidentate hydrogen-bonding interactions . This difference is pharmacologically relevant: the 1,3-diol motif in the target compound can engage in cooperative dual hydrogen-bonding with biological targets (e.g., enzyme active sites, receptor binding pockets) or participate in diol-specific derivatization chemistry (e.g., acetal/ketal formation, boronate ester formation, selective mono-protection strategies) that are structurally inaccessible to the mono-hydroxy analog [1]. The additional hydroxyl group increases the calculated LogP difference; while CAS 156185-63-6 is more lipophilic (fewer polar heteroatoms), the target compound's higher polarity (TPSA 70 Ų vs. ~49.8 Ų estimated for the mono-hydroxy analog) enhances aqueous solubility and reduces passive membrane permeability—parameters that can be exploited in prodrug design or when tuning CNS penetration .

Drug Design Molecular Recognition Physicochemical Property

Evidence Item 3: Boc Protecting Group Enables Acid-Labile Orthogonal Deprotection While Maintaining 1,3-Diol Integrity

The Boc (tert-butoxycarbonyl) group on the piperidine nitrogen of the target compound can be selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂, HCl/dioxane) to liberate the free secondary amine, while the 1,3-dihydroxypropyl side chain remains intact . This is a standard yet critical feature of Boc-piperidine building blocks: the Boc group is stable under basic, nucleophilic, and hydrogenolytic conditions but is cleaved quantitatively under acidic conditions that do not affect the 1,3-diol functionality [1]. In contrast, Cbz-protected analogs require hydrogenolysis (which can reduce certain functional groups) and Fmoc-protected analogs require basic conditions (which may promote epimerization or elimination). The commercial availability of the target compound at 95%+ purity with the Boc group pre-installed eliminates a protection step from synthetic routes, accelerating cycle times in medicinal chemistry programs . This orthogonal protection strategy is particularly valuable when the free piperidine NH is required for subsequent amide bond formation, sulfonylation, or reductive amination in parallel synthesis or library production .

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Evidence Item 4: GHS Hazard Profile Differentiation for Safe-Handling and Regulatory Compliance in Procurement

The target compound carries a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is documented by CymitQuimica and is consistent with the presence of the Boc-carbamate moiety and the diol functionality. In contrast, the closely related analog CAS 156185-63-6 (mono-hydroxypropyl) lacks a publicly available GHS classification from the same authoritative sources, creating uncertainty for procurement safety assessments . For laboratory procurement, the availability of explicit GHS hazard data enables compliant safety data sheet (SDS) preparation, risk assessment for synthetic scale-up, and appropriate personal protective equipment (PPE) specification (P280: wear protective gloves/protective clothing/eye protection/face protection) . The absence of such data for less-characterized analogs introduces procurement risk, particularly in regulated environments (e.g., GLP, GMP) where hazard documentation is mandatory.

Chemical Safety Regulatory Compliance Laboratory Procurement

Evidence Item 5: Five Rotatable Bonds Confer Conformational Flexibility Advantageous for Induced-Fit Binding vs. More Constrained 4,4-Disubstituted Analogs

The target compound possesses five rotatable bonds (excluding the Boc tert-butyl rotation), arising from the 1,3-dihydroxypropyl side chain attached at the piperidine 4-position . This degree of conformational freedom is intermediate between rigid piperidine scaffolds and highly flexible linear linkers. By comparison, the 4,4-disubstituted analog tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 374794-88-4; same molecular formula C₁₃H₂₅NO₄, same MW 259.34) introduces an additional hydroxyl group directly at the piperidine 4-position, creating a quaternary center that restricts side-chain mobility . The target compound's 4-monosubstitution pattern allows the 1,3-dihydroxypropyl chain to sample a wider conformational ensemble, which can be advantageous for induced-fit binding to flexible protein targets or for optimizing the spatial presentation of the diol moiety in bifunctional molecules (e.g., PROTAC linkers, where conformational flexibility influences ternary complex formation efficiency) [1]. The 4,4-disubstituted analog's restricted conformational space may be preferred for targets requiring a pre-organized binding conformation but limits adaptability across diverse target pockets.

Conformational Analysis Molecular Flexibility Drug-Target Interaction

High-Value Application Scenarios for CAS 1420968-05-3 Based on Structural Differentiation Evidence


Bifunctional PROTAC Linker Synthesis Requiring Orthogonal Amine and Diol Functionalization

In PROTAC (Proteolysis Targeting Chimera) development, the target compound's C-4-attached 1,3-dihydroxypropyl chain provides a diol handle for E3 ligase ligand attachment while the Boc-protected piperidine nitrogen serves as an independent attachment point for the target-protein ligand . Orthogonal deprotection (acidic Boc removal leaving the diol intact) enables sequential, chemoselective conjugation of the two warheads without cross-reactivity—a synthetic advantage over N-attached analogs (CAS 848070-16-6) where the nitrogen is consumed in the linker itself. The five rotatable bonds in the side chain provide conformational flexibility that can optimize ternary complex geometry between the target protein, PROTAC, and E3 ligase .

Medicinal Chemistry Scaffold Diversification via Diol-Specific Derivatization

The 1,3-diol motif in the target compound enables diol-specific chemical transformations—including regioselective acetal/ketal formation for prodrug strategies, boronate ester formation for reversible covalent inhibitor design, and selective mono-silylation or mono-acylation for generating building blocks with differentiated protecting groups . These transformations are structurally inaccessible to mono-hydroxy analogs (CAS 156185-63-6, HBD=1) and 4,4-disubstituted analogs (CAS 374794-88-4) where the quaternary center restricts reactivity. The compound thus serves as a privileged intermediate for generating diverse lead-like compound libraries through scaffold hopping and diversity-oriented synthesis [1].

Fragment-Based Drug Discovery (FBDD) with Defined Hydrogen-Bonding Pharmacophore

With two hydrogen-bond donors (HBD=2) and a TPSA of 70 Ų, the target compound falls within favorable fragment-like physicochemical space (MW < 300, HBD ≤ 3, HBA ≤ 6, TPSA < 90 Ų) . The 1,3-diol arrangement provides a bidentate hydrogen-bonding pharmacophore capable of engaging protein active-site residues (e.g., catalytic aspartates, serine hydrolase oxyanion holes) through cooperative dual H-bond interactions. This bidentate capability distinguishes it from mono-hydroxy fragments and provides a defined binding vector for structure-based design, while the Boc-piperidine moiety offers a synthetic handle for fragment growing or merging strategies [1].

Synthesis of Chiral Piperidine Alkaloid Analogs via Stereochemical Control at the Secondary Alcohol

The secondary alcohol at the C-4-adjacent position of the 1,3-dihydroxypropyl chain constitutes a chiral center that can be exploited for asymmetric synthesis of piperidine-containing natural product analogs [1]. The target compound's 4-monosubstitution pattern (vs. 4,4-disubstitution in CAS 374794-88-4) allows stereochemical control through chiral auxiliary or enantioselective reduction strategies. Upon Boc deprotection, the resulting 4-(1,3-dihydroxypropyl)piperidine core maps onto the scaffold of several bioactive alkaloid families, enabling rapid entry into stereochemically defined compound series for neuroscience and anti-infective drug discovery programs [1].

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